N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that features a benzimidazole moiety, an imidazole ring, and a pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core . This intermediate can then be further reacted with appropriate reagents to introduce the imidazole and pyridazine functionalities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the benzimidazole or imidazole rings, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, imidazole-containing molecules, and pyridazine-based compounds .
Uniqueness
What sets N-(1H-1,3-benzodiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide apart is its unique combination of three different heterocyclic moieties. This structural complexity provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-imidazol-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O/c23-14(19-15-17-10-3-1-2-4-11(10)18-15)12-5-6-13(21-20-12)22-8-7-16-9-22/h1-9H,(H2,17,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNBXXMHDLDKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=NN=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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